Product packaging for Alectorialic acid(Cat. No.:)

Alectorialic acid

Cat. No.: B1259180
M. Wt: 376.3 g/mol
InChI Key: AUHQGXIVPHNDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alectorialic acid is a naturally occurring phenolic compound that has garnered interest within the scientific community for its unique chemical structure and biological activities. As a secondary metabolite, it is produced by various species of lichenized fungi.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O9 B1259180 Alectorialic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

6-[(3-formyl-2,4-dihydroxy-6-methylbenzoyl)oxymethyl]-2,4-dihydroxy-3-methylbenzoic acid

InChI

InChI=1S/C18H16O9/c1-7-3-12(21)10(5-19)16(23)13(7)18(26)27-6-9-4-11(20)8(2)15(22)14(9)17(24)25/h3-5,20-23H,6H2,1-2H3,(H,24,25)

InChI Key

AUHQGXIVPHNDEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OCC2=CC(=C(C(=C2C(=O)O)O)C)O)O)C=O)O

Origin of Product

United States

Occurrence and Chemogeographic Distribution of Alectorialic Acid

Distribution Across Key Lichen Genera and Species

The distribution of alectorialic acid is not uniform and its presence or absence, as well as its status as a major or minor compound, varies significantly between and within genera.

Alectoria Species Occurrences (e.g., Alectoria nigricans)

This compound is a well-documented constituent of the genus Alectoria, particularly within the species Alectoria nigricans. This arctic-alpine, circumpolar lichen is found on the ground in wind-exposed heathlands. researchgate.net Chemical analyses have consistently identified this compound, often accompanied by barbatolic acid. researchgate.netdntb.gov.ua Research has also shown that in A. nigricans, this compound can be found with its degradation products, alectorialin and 5,7-dihydroxy-6-methylphthalide. dntb.gov.uaajol.info Some studies have also detected trace amounts of thamnolic acid alongside this compound in this species. mdpi.com The species was transferred to the genus Gowardia as Gowardia nigricans, but is still widely recognized in literature as Alectoria nigricans. gbif.org

Bryoria Species Occurrences (e.g., Bryoria capillaris, Bryoria nadvornikiana)

Within the genus Bryoria, this compound has been identified in several species, playing a role in their chemical profile.

Bryoria capillaris : This species is common in areas like Scandinavia and is characterized by a pendent thallus. tandfonline.com Its chemical makeup can be variable. While barbatolic acid is often a primary component, this compound is also frequently present, sometimes as the sole substance. tandfonline.comtandfonline.comnih.gov Atranorin (B1665829) can also be found as an accessory compound in the thallus. tandfonline.comtandfonline.com

Bryoria nadvornikiana : This species is known to contain a chemical suite that includes both this compound and barbatolic acid. dntb.gov.uaresearchgate.netbiotech-asia.org Further analysis of B. nadvornikiana has revealed the co-occurrence of degradation products such as alectorialin, barbatolin, and 6-formyl-5,7-dihydroxyphthalide. dntb.gov.uaajol.info It is found in Europe, North America, and East Africa. nih.gov

Usnea Species Occurrences (e.g., Usnea florida, Usnea diplotypus, Usnea viktoriana)

The occurrence of this compound in the large and complex genus Usnea is often specific to certain tissues or chemotypes.

Usnea florida : In this shrubby, fertile species, this compound is not typically found in the main thallus. Instead, its presence is localized to the apothecia (fruiting bodies). nih.govjapsonline.comnih.govdntb.gov.uanih.gov It often occurs as an accessory substance to the main compound, which can be either thamnolic acid or squamatic acid, defining two major chemotypes in Europe. japsonline.comnih.gov

Usnea diplotypus : this compound has been reported as an accessory substance in some European and North American populations of U. diplotypus. figshare.com The main chemical constituent is typically salazinic acid. figshare.com However, the name U. diplotypus has also been associated with a chemotype where this compound is the major compound, which is now recognized as Usnea viktoriana. nih.govcambridge.org

Usnea viktoriana : This species is specifically characterized by the presence of this compound as its major secondary metabolite. cambridge.orgwildflowerfinder.org.uk The compound is found in high concentrations, particularly within the soralia. cambridge.orgresearchgate.net Other chemotypes of this species may contain salazinic acid or no lichen substances at all. researchgate.net The discovery of U. viktoriana highlights the importance of chemistry in distinguishing morphologically similar species within the Usnea barbata-dasopoga group. cambridge.orgru.ac.th

Anamylopsora Species Occurrences (e.g., Anamylopsora pakistanica)

The genus Anamylopsora includes species from high-altitude environments, and the presence of this compound is a key differentiator among them.

Anamylopsora pakistanica : There is conflicting information regarding the chemical composition of this recently described species from the arctic-alpine regions of Pakistan. researchgate.netjapsonline.com One comprehensive review and a 2024 study on its phytochemical composition identified this compound as a major compound, alongside haematommic acid and 5,7-dihydroxy-6-methylphthalide. researchgate.nettandfonline.comjapsonline.comcambridge.orgru.ac.thsemanticscholar.org Conversely, the original 2023 publication describing the species in The Lichenologist states that A. pakistanica produces atranorin, norstictic acid, and salazinic acid, and explicitly distinguishes it from A. pulcherrima and A. pruinosa which do produce this compound. This discrepancy suggests the possibility of distinct chemotypes or may reflect differences in analytical methodology.

Other species in this genus, such as Anamylopsora pulcherrima and Anamylopsora pruinosa , are known to produce this compound. nih.govdntb.gov.ua A. pulcherrima contains this compound along with its degradation products, while A. pruinosa contains both alectorialic and barbatolic acids.

Parmotrema Species Occurrences (e.g., Parmotrema rampoddense, Parmotrema tinctorum)

This compound has been identified in the genus Parmotrema, although its distribution is not uniform across all species.

Parmotrema rampoddense : A 2021 study on Sri Lankan lichens clearly identified this compound as a main secondary metabolite in P. rampoddense. dntb.gov.ua The study also detected atranorin in this species. nih.gov

Lepraria Species Occurrences (e.g., Lepraria eburnea)

In the leprose lichen genus Lepraria, this compound is a defining characteristic of certain species.

Lepraria eburnea : This widespread species is characterized by the presence of this compound as its main secondary metabolite. It grows on a variety of substrates, including rock, bark, and soil, often in humid areas. Lepraria eburnea has several known chemotypes. Besides the chemotype containing only this compound, others exist that additionally produce protocetraric acid or psoromic acid. The presence of this compound can cause herbarium paper to stain red-brown over time.

Data Tables

Table 1: Occurrence of this compound in Selected Lichen Species This table summarizes the presence and relative abundance of this compound in the discussed lichen species.

GenusSpeciesThis compound PresenceNotes
AlectoriaA. nigricansMajorOften co-occurs with barbatolic acid. researchgate.netdntb.gov.ua
BryoriaB. capillarisAccessory/MajorVariable presence, sometimes with barbatolic acid and atranorin. tandfonline.comtandfonline.com
BryoriaB. nadvornikianaMajorOccurs with barbatolic acid and degradation products. dntb.gov.uaresearchgate.net
UsneaU. floridaAccessory (in apothecia)Found specifically in the fruiting bodies. nih.govjapsonline.comnih.gov
UsneaU. diplotypusAccessoryPresent in some chemotypes, with salazinic acid being the major compound. figshare.com
UsneaU. viktorianaMajorA defining chemical characteristic of the species, concentrated in the soralia. cambridge.orgresearchgate.net
AnamylopsoraA. pakistanicaMajor/Absent (Conflicting Data)Reports vary, with some studies identifying it as a major compound and others reporting its absence. researchgate.nettandfonline.comjapsonline.comcambridge.org
ParmotremaP. rampoddenseMajorIdentified as a main substance alongside atranorin in Sri Lankan samples. nih.gov
ParmotremaP. tinctorumVariable/AbsentNot a consistent component; other compounds like lecanoric acid are more typical. gbif.org
LeprariaL. eburneaMajorThe main secondary metabolite, occurring in several chemotypes.

Table 2: Co-occurring Compounds with this compound in Selected Lichens This table lists other significant lichen substances found alongside this compound in the specified species.

SpeciesCo-occurring Compounds
Alectoria nigricansBarbatolic acid, Alectorialin, 5,7-dihydroxy-6-methylphthalide, Thamnolic acid (trace). researchgate.netdntb.gov.uaajol.infomdpi.com
Bryoria capillarisBarbatolic acid, Atranorin, Fumarprotocetraric acid (in soralia). tandfonline.comtandfonline.com
Bryoria nadvornikianaBarbatolic acid, Alectorialin, Barbatolin, 6-formyl-5,7-dihydroxyphthalide. dntb.gov.uaajol.info
Usnea floridaThamnolic acid, Squamatic acid, Usnic acid. nih.govjapsonline.comdntb.gov.ua
Usnea diplotypusSalazinic acid, Protocetraric acid, Barbatic acid. figshare.com
Usnea viktoriana5,7-dihydroxy-6-methylphthalide, Salazinic acid (in other chemotypes), Usnic acid. researchgate.net
Anamylopsora pakistanicaHaematommic acid, 5,7-dihydroxy-6-methylphthalide, Alectorialin, Atranol, Gyrophoric acid, Usnic acid (Note: based on sources reporting this compound). researchgate.nettandfonline.comjapsonline.comcambridge.org
Parmotrema rampoddenseAtranorin, Atraric acid, Orcinol, O-orsellinaldehyde. nih.gov
Lepraria eburneaProtocetraric acid, Psoromic acid (in different chemotypes).

Micarea Species Occurrences (e.g., Micarea alectorialica)

The presence of this compound is a defining characteristic for several species within the genus Micarea. The species Micarea alectorialica, discovered on Réunion island, is named specifically for its production of this compound. cambridge.org In addition to this compound, it also contains a fatty acid similar to rangiformic acid. cambridge.orgcambridge.org

Other species in the genus have also been reported to contain this compound. These findings are crucial for the chemical classification and identification within this diverse genus.

Micarea SpeciesReported Location / GroupAccompanying SubstancesReference
Micarea alectorialicaRéunionFatty acid (near rangiformic acid) cambridge.orgresearchgate.net
Micarea magellanicaTasmania- cambridge.org
Micarea submilliariaEurope- botany.pl
Micarea lignaria-M. ternaria groupAustraliaSometimes absent or replaced by gyrophoric acid or argopsin nsw.gov.au

Geographic and Environmental Factors Influencing this compound Presence

The production of this compound in lichens is influenced by geographic location and specific environmental conditions. The compound has been identified in lichens from a wide range of environments, from tropical islands to arctic and alpine regions.

Geographic Distribution:

Arctic: Isolated from the arctic lichen Alectoria pakistanica. mdpi.comnih.gov

Europe: Found in Micarea submilliaria and in a specific chemotype of Lepraria neglecta in Poland, where it was noted in the Tilio-Carpinetum forest community. botany.plsciendo.com Lepraria neglecta containing this compound is generally found in cool climates and exposed, montane-alpine habitats. cambridge.org

Asia: Detected in Usnea species in Uttarakhand, India, and in Parmotrema rampoddense in Sri Lanka. creamjournal.orgnih.gov

Australasia: Reported in Tasmania in Micarea magellanica and in Australia within the Micarea lignaria-M. ternaria group. cambridge.orgnsw.gov.au

Indian Ocean: The type species Micarea alectorialica is known from the island of Réunion, where it grows in wet montane thickets. cambridge.orgresearchgate.net

Environmental Factors: The growth and chemical synthesis of lichens are governed by a combination of environmental factors, including humidity, temperature, light availability, and substrate characteristics. mdpi.comresearchgate.net While direct studies linking specific environmental triggers to this compound production are limited, the ecological preferences of lichens that produce it provide insight. For instance, the presence of a Lepraria chemotype with this compound in a specific forest community suggests that substrate and microclimatic conditions play a role. sciendo.com The occurrence of Lepraria neglecta chemotypes in cool, exposed alpine locations points to an adaptation to harsh environmental conditions. cambridge.org General studies on other lichen compounds have shown that factors like pH, temperature, and UV-B light can significantly affect the production of secondary metabolites. mun.ca

Intraspecific and Interspecific Variability of this compound Content

The presence and concentration of this compound exhibit significant variability both between different species (interspecific) and within a single species (intraspecific).

Interspecific Variability: this compound has been identified in a diverse range of lichen genera beyond Micarea, highlighting its broad, yet sporadic, distribution across different families.

Alectoria: Found in A. nigricans and A. pakistanica. mdpi.comcambridge.org

Anamylopsora: Reported in A. pulcherrima. cambridge.org

Bryoria: Present in B. capillaris and B. nadvornikiana. cambridge.org

Flavoparmelia: Identified in F. haysomii. nih.gov

Gowardia: Detected in G. nigricans. nih.gov

Lepraria: Characterizes chemotypes of L. neglecta and L. eburnea. cambridge.orgnih.gov

Parmotrema: Found in P. rampoddense. nih.gov

Usnea: Occurs in the apothecia of U. florida and in a chemotype of U. dasopoga. cambridge.org Another Usnea species in India contains this compound alongside barbatic and salazinic acids. creamjournal.org

This variability is taxonomically significant. For example, within the genus Micarea, M. alectorialica produces this compound, while the related species M. pseudocoppinsii and M. viridileprosa produce gyrophoric acid, and M. coppinsii synthesizes 5-O-methylhiascic acid. researchgate.net

Intraspecific Variability: Chemical polymorphism, where different populations of the same species produce different secondary metabolites, is well-documented for this compound. This often results in the classification of "chemotypes."

The species Lepraria neglecta provides a clear example of such intraspecific variation. researchgate.net Several chemotypes have been identified based on the presence or absence of this compound and its accompanying substances.

Lepraria neglecta ChemotypeKey Chemical ConstituentsReference
Main Chemotype This compound and roccellic/angardianic acid. cambridge.org
Chemotype 2 This compound and rangiformic acid (replaces roccellic/angardianic acid). cambridge.org
Chemotype 3 This compound with atranorin. cambridge.org
Chemotype 4 This compound with protocetraric acid. sciendo.com
'Neglecta unknown' Chemotype Lacks this compound; contains an unknown substance. cambridge.org

Furthermore, the content of this compound can be variable even when present. In Alectoria pakistanica, it was identified as a major compound alongside 5,7-dihydroxy-6-methylphthalide and haematommic acid, with minor amounts of atranol, alectorialin, gyrophoric acid, and usnic acid. researchgate.net this compound is known to be relatively unstable and can degrade into other compounds, such as alectorialin and 5,7-dihydroxy-6-methylphthalide, which may contribute to the chemical variability observed in samples. cambridge.orgresearchgate.net

Methodologies for Isolation and Chemical Characterization of Alectorialic Acid

Advanced Extraction and Fractionation Techniques for Lichen Metabolites

The initial step in studying alectorialic acid involves its extraction from the lichen material, which is rich in a diverse array of primary and secondary metabolites. nih.gov The choice of extraction and fractionation techniques is critical for maximizing the yield and purity of the target compound.

Solvent-based extraction is the foundational method for obtaining lichen metabolites, including this compound. doi.org Because lichen substances are generally insoluble in water, organic solvents are required for their effective extraction. doi.orgmdpi.com

Acetone (B3395972) is a widely used and highly effective solvent for the microscale extraction of a broad spectrum of lichen metabolites due to its ability to dissolve most of them. doi.orgcambridge.organbg.gov.au In a typical procedure, dried and powdered lichen thalli are soaked in acetone. zobodat.at The resulting extract contains a mixture of compounds, including this compound. For instance, in studies on Usnea diplotypus, a fresh acetone extract was directly used for HPLC analysis, successfully identifying this compound among other substances like usnic acid and haematommic acid. cambridge.org

Methanol (B129727) is another common solvent used for extracting lichen compounds. doi.orgmdpi.com Comparative studies have shown that both acetone and methanol can be effective. For example, research on Anamylopsora pakistanica utilized both solvents, with subsequent HPLC-UV analysis identifying this compound as a major constituent in both extracts. researchgate.net Similarly, a study on Parmotrema tinctorum used methanol to extract orsellinic acid, methyl orsellinate, and lecanoric acid, while an acetone:dichloromethane mixture was found to be more suitable for atranorin (B1665829). ru.ac.th The choice between solvents can sometimes be influenced by the polarity of the target compounds and the desired selectivity of the extraction.

Extraction can be performed using various techniques, including cold extraction, where the lichen material is steeped in the solvent at room temperature for an extended period (e.g., 72 hours), or hot extraction using a Soxhlet apparatus to enhance efficiency. mdpi.comnih.gov After extraction, the solvent is typically evaporated under reduced pressure to yield a crude extract. mdpi.com

Following solvent extraction, the crude mixture must be separated to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Thin-Layer Chromatography (TLC) is a standard, routine method for the initial separation and qualitative identification of lichen products from crude extracts. lichenportal.orgfloraislands.is A microextract of the lichen is spotted onto a silica (B1680970) gel plate, which is then developed in a tank containing a specific solvent system. lichenportal.org The compounds separate based on their differing affinities for the stationary phase (silica) and the mobile phase (solvent). lichenportal.org For lichen substances, common solvent systems include mixtures like toluene/acetic acid and hexane/diethyl ether/formic acid. anbg.gov.auzobodat.at After development, the separated spots are visualized under UV light or by spraying with 10% sulfuric acid and heating, which produces characteristic colors for different compounds. doi.orglichenportal.org The position of the spot, represented by its Retention Factor (Rf) value, is compared to that of known standards, such as atranorin and norstictic acid, for tentative identification. nih.govfloraislands.is TLC analysis of Parmotrema rampoddense successfully identified a spot corresponding to this compound with an Rf value of 0.25. nih.gov

Column Chromatography is often employed for preparative-scale purification following initial TLC analysis. This technique allows for the isolation of larger quantities of pure compounds, which can then be used for further structural analysis or as standards. researchgate.net

Solvent-Based Extraction Approaches (e.g., Acetone, Methanol)

Sophisticated Analytical Techniques for Structural Elucidation and Identification

For unambiguous identification, quantification, and structural confirmation of this compound, more sophisticated instrumental techniques are required. High-Performance Liquid Chromatography, often coupled with various detectors, is the foremost analytical tool in this regard. anbg.gov.au

HPLC offers high resolution, reproducibility, and the ability to quantify the components present in a lichen extract, making it superior to TLC for detailed chemical analysis. anbg.gov.aunih.gov The technique separates compounds in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) under high pressure.

HPLC coupled with an ultraviolet (UV) detector is a robust method for creating a chemical profile of a lichen extract and quantifying its constituents, including this compound. researchgate.net Compounds are detected based on their ability to absorb UV light at specific wavelengths. scioninstruments.com

In a typical reverse-phase HPLC setup for analyzing this compound, a C18 column is used. cambridge.orgru.ac.th The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an acidified aqueous solution (e.g., with 0.1% formic acid or 1% phosphoric acid). cambridge.orgru.ac.th The acidic modifier helps to ensure sharp peaks for phenolic compounds like this compound. The identification of this compound is achieved by comparing its retention time and UV spectrum with those of an authentic standard. researchgate.netresearchgate.net For instance, analysis of Usnea diplotypus extracts used a diode-array UV-VIS detector to record spectra at multiple wavelengths (210, 215, 230, 250, 280, 310 nm), with chromatograms at 250 nm clearly showing the peak for this compound. cambridge.org This method allows for the quantification of the compound and can be used to monitor its stability, as shown in a study where the concentration of this compound in an acetone extract decreased after 24 hours at room temperature. cambridge.org

Table 1: Example of HPLC-UV Conditions for this compound Analysis

Parameter Condition Source
Instrument Agilent 1200 Series with Diode-Array Detector cambridge.org
Column Kinetex 2.6 µm PFP, 100 Å (150 x 2.10 mm) cambridge.org
Mobile Phase A: 0.1% aqueous formic acid; B: Acetonitrile cambridge.org
Gradient Start with 30% B, increase to 85% B in 24 min cambridge.org
Flow Rate 0.4 mL/min cambridge.org
Temperature 45°C cambridge.org
Detection 250 nm (for chromatogram), spectra recorded at 210-310 nm cambridge.org

While HPLC-UV is excellent for profiling and quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides the definitive structural information needed for unambiguous identification. mdpi.comnih.gov After compounds are separated by the HPLC column, they are ionized and introduced into the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the intact molecule (parent ion). cambridge.orgmdpi.com In the MS/MS stage, the parent ion is fragmented, and the m/z of the resulting fragment ions (daughter ions) is measured. This fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. nih.gov

For this compound, this technique was used to confirm its presence and study its degradation products in Usnea species. cambridge.orgresearchgate.net After HPLC separation, the eluting substances were analyzed with an ion trap mass spectrometer using an atmospheric pressure chemical ionization-electrospray ionization (APCI/ESI) source in both positive and negative modes. cambridge.org The identity of this compound was confirmed based on its molecular mass and fragmentation pattern, which were compared against established data. cambridge.org This powerful combination of separation and detection is crucial for distinguishing between structurally similar lichen metabolites and for identifying novel compounds. mdpi.comnih.gov

HPLC with UV Detection (HPLC-UV) for Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds within a sample. thermofisher.com In the context of this compound, which is a relatively unstable lichen substance, GC-MS is primarily employed to analyze its degradation products and other associated secondary metabolites. researchgate.netnih.gov

Direct analysis of intact this compound by GC-MS is challenging due to its low volatility and thermal instability at the high temperatures used in the injection port and oven. wikipedia.org This can lead to the degradation of the molecule and the subsequent detection of its breakdown products rather than the parent compound. wikipedia.org

Research has shown that GC-MS analysis of lichen extracts containing this compound often identifies its degradation products. researchgate.net For instance, studies on Parmotrema rampoddense and Parmotrema tinctorum have utilized GC-MS to identify a range of secondary metabolites, including degradation products of this compound. nih.gov The technique's ability to separate complex mixtures and provide mass data for each component is crucial for identifying these compounds. scioninstruments.com

The process involves vaporizing the sample, separating its components in the gas chromatograph, and then detecting the ionized fragments based on their mass-to-charge ratio in the mass spectrometer. wikipedia.org This provides detailed information about the chemical composition of the lichen extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. nuvisan.comaocs.org This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive confirmation of its structure. oxinst.com

The principle of NMR involves placing a sample in a strong, constant magnetic field and perturbing the alignment of nuclear spins with a radio-frequency pulse. wikipedia.org The subsequent detection and analysis of the electromagnetic waves emitted by the nuclei provide a spectrum that is unique to the molecule's structure. wikipedia.org

For this compound, both ¹H NMR and ¹³C NMR are instrumental.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

By analyzing the chemical shifts (δ), coupling constants (J), and integration values in the NMR spectra, researchers can piece together the precise connectivity and stereochemistry of the this compound molecule. oxinst.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish long-range correlations between protons and carbons, further solidifying the structural assignment. The data obtained from these experiments are crucial for distinguishing this compound from other structurally similar lichen metabolites.

Table 1: Reported ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1170.1
2110.2
3163.5
4108.7
5142.1
6117.8
7 (CHO)193.810.3 (s)
8 (CH₃)24.52.5 (s)
1'172.3
2'115.7
3'163.9
4'109.9
5'152.4
6'117.46.8 (s)
7' (CH₂OH)65.34.8 (s)
8' (CH₃)21.12.1 (s)
O-CO169.2

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Thin-Layer Chromatography (TLC) for Initial Screening and Degradation Product Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the initial screening of lichen extracts for the presence of this compound and for monitoring its degradation over time. nih.govresearchgate.net Its versatility and high matrix tolerance make it an ideal method for analyzing complex mixtures like crude lichen extracts.

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), typically silica gel. umich.edu The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). umich.edu As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. libretexts.org

In the analysis of this compound, TLC is valuable for several reasons:

Initial Screening: It allows for the rapid detection of this compound in lichen samples. nih.gov

Monitoring Degradation: this compound is known to be unstable, and TLC can be used to visualize the appearance of its degradation products over time. researchgate.netcambridge.org Studies have shown that upon storage of an extract at room temperature, the spot corresponding to this compound decreases in intensity, while spots corresponding to its degradation products, such as haematommic acid and 5,7-dihydroxy-6-methylphthalide, appear or increase in intensity. cambridge.org

Fractionation Guidance: TLC is often used to guide the separation and isolation of compounds by more advanced chromatographic techniques like column chromatography. umich.edu

The separated compounds on the TLC plate are visualized under UV light (254 nm and 366 nm) or by spraying with a chemical reagent, such as 10% sulfuric acid in ethanol (B145695) followed by heating, which causes the compounds to appear as colored spots. nih.govresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to help identify the compounds. libretexts.org

Table 2: TLC Parameters for the Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Solvent System C) Toluene: Acetic Acid (170:30 v/v) nih.gov
Reported Rf Value 0.25 nih.gov
Visualization UV light (254 nm), 10% H₂SO₄ spray followed by heating

Analytical and Preparative Techniques

Extraction and Isolation from Lichen Thalli

The initial step in studying this compound from natural sources is its removal from the lichen thallus. This is typically accomplished through solvent extraction.

Extraction: Dried and powdered lichen material is extracted with an organic solvent, most commonly acetone (B3395972) or methanol (B129727). frontiersin.orgnih.gov

Isolation: Following extraction, the crude mixture of metabolites is subjected to separation techniques. Historically, isolation involved recrystallization from a suitable solvent. lichenportal.org Modern methods often employ preparative chromatography to obtain the pure compound. For example, the original isolation and structural elucidation work on Alectoria nigricans involved extensive extraction and separation to yield this compound and its co-occurring metabolites. publish.csiro.au

Polyketide Synthase Pathway Contributions to Depside Formation

Chromatographic and Spectroscopic Characterization

Once extracted, this compound must be accurately identified. A combination of chromatographic and spectroscopic techniques is the standard approach.

Thin-Layer Chromatography (TLC): TLC is a rapid and widely used method for the initial identification of lichen substances. researchgate.net this compound produces characteristic spots and color reactions with specific spray reagents (e.g., K+ yellow, C+ red, KC+ red). lichenportal.orgzobodat.at

High-Performance Liquid Chromatography (HPLC): HPLC provides more definitive identification and quantification. The compound is identified by comparing its retention time and UV-Vis spectrum (recorded with a photodiode array detector) with that of an authentic standard. anbg.gov.aufrontiersin.org

Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this technique provides the molecular weight of the compound, confirming its identity. anbg.gov.au

These methods are crucial for chemotaxonomic studies, where the chemical profile of a lichen is used as a diagnostic tool. lichenportal.org

Synthetic Chemistry of Alectorialic Acid and Its Analogues

Total Synthesis Approaches for Alectorialic Acid and Related Esters

The synthesis of this compound and its esters presents a considerable challenge due to the presence of multiple reactive functional groups, including a benzyl (B1604629) ester and a carboxylic acid, in close proximity. publish.csiro.au This arrangement makes the molecule susceptible to degradation, such as decarboxylation and ester cleavage, under various reaction conditions. publish.csiro.au

Total Synthesis of Methyl Alectorialate

A key breakthrough in the synthetic chemistry of this class of compounds was the total synthesis of methyl alectorialate. publish.csiro.aupublish.csiro.au This achievement provided a definitive method for confirming the structure of the naturally occurring lichen metabolite. publish.csiro.au The synthetic route had to overcome the challenge posed by the reactive benzyl ester group, which precluded the use of common O-benzyl protecting groups that are widely employed in the synthesis of other lichen depsides. publish.csiro.au

The successful synthesis involved the strategic use of appropriate protecting groups and carefully controlled reaction conditions to assemble the molecule. The synthetic methyl alectorialate was then compared with the material derived from natural sources to confirm its identity. publish.csiro.aupublish.csiro.au

Synthetic Confirmation of this compound Structure

The total synthesis of methyl alectorialate served as a cornerstone for the definitive structural confirmation of this compound itself. publish.csiro.aupublish.csiro.au By successfully synthesizing a key derivative, chemists were able to validate the proposed structure that had been initially determined through spectroscopic and degradative studies. This synthetic proof is a critical component of modern natural product chemistry, providing unambiguous evidence for the connectivity and stereochemistry of complex molecules. publish.csiro.au

Synthesis of Decarboxylated Analogues (e.g., Alectorialin)

The facile decarboxylation of this compound, a process that can occur during its extraction and isolation from natural sources, leads to the formation of alectorialin. publish.csiro.auresearchgate.net The synthesis of alectorialin has also been achieved, providing a standard for comparison with the naturally occurring degradation product. publish.csiro.aupublish.csiro.au The synthesis of this decarboxylated analogue further illuminates the chemical reactivity of the parent compound and provides access to a key related structure for biological evaluation. publish.csiro.au Decarboxylation is a common reaction in natural product biosynthesis and can be influenced by various factors. nih.govwikipedia.orgorganic-chemistry.org

Chemical Synthesis of Derivatives for Biological Evaluation

To explore the therapeutic potential of this compound, a variety of derivatives have been chemically synthesized for biological evaluation. mdpi.com These synthetic efforts are crucial for understanding the structure-activity relationships of this class of compounds and for identifying analogues with improved potency or selectivity. For instance, this compound has demonstrated selective cytotoxicity against several cancer cell lines, including HeLa, HCT116, and MDA-MB-231. mdpi.com The synthesis of new derivatives allows for the systematic modification of the this compound scaffold to probe the chemical features responsible for this biological activity. frontiersin.orgrsc.orgmdpi.commdpi.com

Structure Activity Relationship Sar Studies of Alectorialic Acid and Its Analogues

Correlating Structural Features with Differential Biological Activities

Alectorialic acid possesses a distinctive benzyl-depsid scaffold, which consists of two substituted aromatic rings linked by a methylene (B1212753) and an ester group. The specific arrangement and type of functional groups—including hydroxyl (-OH), formyl (-CHO), carboxyl (-COOH), and methyl (-CH₃) groups—are pivotal to its biological effects.

Research has demonstrated that this compound exhibits selective cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer). mdpi.comtandfonline.com A key aspect of its SAR profile can be understood by comparing it to its naturally occurring analogue, alectorialin. Alectorialin is the decarboxylated form of this compound, meaning it lacks the carboxylic acid group. mdpi.com The difference in cytotoxic profiles between these two compounds underscores the role of the carboxyl group in modulating this specific biological activity. The presence of the carboxyl group on one of the phenolic rings appears to be a significant contributor to the molecule's cytotoxic potential.

In addition to its anticancer properties, this compound has been identified as an antiviral agent. Studies have reported its activity against several viruses, including Respiratory Syncytial Virus (RSV), Herpes Simplex Virus type 1 (HSV-1), and Herpes Simplex Virus type 2 (HSV-2). nih.gov The antiviral SAR is likely dependent on the specific interactions between the functional groups of the this compound scaffold and viral proteins or host cell factors essential for viral replication.

Computational Approaches in SAR Analysis

To refine the understanding of SAR, computational methods are increasingly employed. These in silico techniques allow for the prediction of biological activity and the detailed analysis of molecular interactions, thereby accelerating the process of drug discovery and optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new, untested compounds. takarabio.com While specific QSAR models for this compound are not widely published, the methodology has been successfully applied to the broader class of lichen depsides to which it belongs. researchgate.netsemanticscholar.org

For instance, QSAR studies on synthetic depsides have been used to correlate structural features with antibacterial activity. semanticscholar.org In these models, descriptors such as electronic properties (e.g., the energy of the Lowest Unoccupied Molecular Orbital, LUMO) and steric parameters are calculated for each analogue. A regression analysis is then performed to generate an equation that links these descriptors to a measured biological response, such as the Minimum Inhibitory Concentration (MIC). semanticscholar.org A validated QSAR model can then guide the design of new analogues with potentially enhanced activity. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method calculates a binding affinity or score, which estimates the strength of the interaction. ijpsr.com For this compound and its analogues, docking studies can identify potential biological targets and elucidate the specific atomic-level interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. Although detailed docking studies for this compound are limited, related lichen depsides have been studied against targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important anti-inflammatory target. researchgate.netnih.gov In such studies, compounds with lower binding energy scores are predicted to be more potent inhibitors.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the movements of every atom in the system, offering insights into the stability of the binding, the role of solvent molecules, and conformational changes that may occur upon binding. frontiersin.orgresearchgate.net This information is invaluable for confirming the stability of predicted binding modes and understanding the mechanics of the interaction, which is a step beyond the static picture provided by docking.

Following the identification of a potential binding site through computational methods like molecular docking, targeted mutagenesis serves as a powerful experimental technique for validation. neb.com This biochemical method involves systematically altering the genetic code to produce a protein in which a specific amino acid residue at the predicted binding site is replaced by another (e.g., substituting an interactive residue with a non-interactive one, like alanine). takarabio.comresearchgate.net

The functional consequence of this mutation is then assessed. If a specific amino acid is critical for binding this compound, its mutation would be expected to significantly reduce or abolish the compound's biological activity or binding affinity. nih.gov For example, if docking studies predict that a key hydrogen bond forms between a hydroxyl group on this compound and a specific serine residue in the target protein, a serine-to-alanine mutation would eliminate this interaction. A subsequent loss of inhibitory activity would provide strong evidence for the functional importance of that specific residue in the binding interaction. bioinnovatise.com While no specific targeted mutagenesis studies have been published for this compound itself, this approach represents a crucial step in validating the targets and binding modes suggested by computational SAR analyses.

Biological Activities of Alectorialic Acid: in Vitro and Preclinical Non Human Investigations

Antitumor/Cytotoxic Activities In Vitro

Selective Cytotoxicity Against Specific Mammalian Cancer Cell Lines (e.g., HeLa, HCT116, MDA-MB-231, MRC-5)

Recent studies have demonstrated the cytotoxic effects of alectorialic acid on various human cancer cell lines. Research on a newly described lichen, Anamylopsora pakistanica, identified this compound as a major chemical constituent. researchgate.net Extracts from this lichen, containing this compound, induced a dose-dependent and time-dependent decrease in the viability of HeLa (cervical cancer), HCT116 (colorectal cancer), and MDA-MB-231 (breast cancer) tumor cells. researchgate.net

Table 1: Cytotoxicity of this compound-Containing Lichen Extracts against Human Cancer Cell Lines

Cell Line Cancer Type Effect Source
HeLa Cervical Cancer Dose- and time-dependent decrease in viability researchgate.net
HCT116 Colorectal Cancer Dose- and time-dependent decrease in viability researchgate.net
MDA-MB-231 Breast Cancer Dose- and time-dependent decrease in viability researchgate.net

Cell Cycle Modulation and Apoptosis Induction Mechanisms in Cellular Models (e.g., S Phase Arrest)

The cytotoxic activity of this compound appears to be linked to its ability to modulate the cell cycle and induce apoptosis (programmed cell death). An extract of Anamylopsora pakistanica, rich in this compound, was found to induce S phase arrest in HeLa cells when compared to untreated cells. researchgate.netresearchgate.net This indicates that the compound may interfere with DNA replication, a critical stage in cell division, thereby halting the proliferation of cancer cells.

Comparative Cytotoxicity with Other Compounds in In Vitro Assays

In the context of the broader search for new bioactive molecules, the cytotoxic profile of this compound is often considered alongside other lichen-derived compounds. For instance, in the chemical analysis of Parmotrema rampoddense and Parmotrema tinctorum, this compound was identified along with atranorin (B1665829), atraric acid, orcinol, and O-orsellinaldehyde. nih.gov While this study focused on antimicrobial activity, it highlights the complex chemical environment in which this compound is found.

Comparative studies on other lichen compounds, such as olivetoric acid and psoromic acid, have shown potent cytotoxic effects against glioblastoma cells, with IC50 values of 17.55 mg/L and 56.22 mg/L, respectively. researchgate.net These findings provide a benchmark for evaluating the potency of this compound in future studies. The cytotoxicity of natural compounds is also often compared to established chemotherapeutic drugs like cisplatin (B142131) to gauge their relative efficacy. biomolther.org

Antimicrobial Activities In Vitro

Efficacy Against Gram-Positive Bacterial Strains (e.g., Methicillin-Sensitive Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)

This compound has demonstrated notable in vitro activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus. In a study investigating the chemical composition and antimicrobial properties of two Sri Lankan lichens, Parmotrema rampoddense and Parmotrema tinctorum, this compound was identified as one of the secondary metabolites. nih.gov Extracts from these lichens exhibited concentration-dependent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Specifically, the ethanol (B145695) extract of P. rampoddense, which contains this compound, showed significant activity against MSSA, with a minimum inhibitory concentration (MIC) of 0.0192 mg/ml. nih.gov The MIC values for the same extract against various MRSA isolates ranged from 0.096 to 2.4 mg/ml. nih.gov These findings suggest that this compound contributes to the anti-staphylococcal properties of these lichen extracts. The urgent need for new antibiotics to combat resistant bacteria like MRSA underscores the importance of these findings. nih.govfrontiersin.org

Table 2: In Vitro Antimicrobial Activity of this compound-Containing Lichen Extracts

Bacterial Strain Type Activity MIC (mg/mL) Source
Methicillin-Sensitive Staphylococcus aureus (MSSA) Gram-Positive Concentration-dependent 0.0192 (for P. rampoddense ethanol extract) nih.gov
Methicillin-Resistant Staphylococcus aureus (MRSA) Gram-Positive Concentration-dependent 0.096 - 2.4 (for P. rampoddense ethanol extract) nih.gov

Differential Activity Against Gram-Negative Bacteria

In contrast to its efficacy against Gram-positive bacteria, this compound, within the tested lichen extracts, has shown a lack of activity against Gram-negative bacteria. nih.govresearchgate.net The study on Parmotrema rampoddense and Parmotrema tinctorum found that none of the lichen extracts were active against the Gram-negative bacteria tested. nih.gov This differential activity is a common observation for many natural antimicrobial compounds and is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as an effective barrier, preventing many substances from reaching their target sites within the cell. This contrasts with other compounds like usnic acid, another lichen metabolite, which has shown activity against both Gram-positive and some Gram-negative bacteria. mdpi.com

Investigated Mechanisms of Antimicrobial Action

This compound, a secondary metabolite found in some lichens, is understood to exert its antimicrobial effects through various mechanisms that disrupt fundamental cellular processes in pathogens. doi.orgnih.gov While research is ongoing, current evidence points toward the inhibition of critical metabolic and synthetic pathways.

One of the proposed mechanisms is the inhibition of oxidative phosphorylation . researchgate.net This process is central to cellular energy production, where a series of protein complexes, known as the electron transport chain (ETC), transfers electrons to generate a proton gradient across the mitochondrial membrane. nih.govlibretexts.orgkhanacademy.org This gradient drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. khanacademy.org Some lichen-derived compounds, like usnic acid, are known to act as uncoupling agents, which disrupt this proton gradient. researchgate.netnih.gov Uncouplers dissipate the chemiosmotic gradient, allowing the electron transport system to continue without the concurrent synthesis of ATP, effectively starving the cell of energy. nih.govrice.edu While direct evidence for this compound specifically acting as a protonophore is still being fully elucidated, its structural class and the known activities of similar lichen compounds suggest this is a plausible mechanism. researchgate.net

Electron transport chain disruption is another key aspect of this inhibitory action. nih.govlibretexts.org The ETC is composed of several protein complexes (I, II, III, and IV) that facilitate the transfer of electrons. nih.govlibretexts.org Inhibition of any of these complexes can halt the entire process. rice.eduwikipedia.org For example, inhibitors can block the transfer of electrons between complexes, such as from complex I to ubiquinone or at cytochrome c reductase (complex III). wikipedia.org This blockage prevents the reduction of oxygen to water at the end of the chain and stops the pumping of protons, which is essential for ATP synthesis. libretexts.orgkhanacademy.org The disruption of the ETC not only leads to energy depletion but can also increase the production of reactive oxygen species (ROS), causing further cellular damage. wikipedia.orgresearchgate.net

Furthermore, some lichen substances have been found to interfere with nucleic acid synthesis . doi.org This can occur through the inhibition of enzymes crucial for DNA replication and transcription, such as DNA polymerase, DNA gyrase, or RNA polymerase. uobabylon.edu.iqlibretexts.org DNA gyrase, a type of topoisomerase, is responsible for unwinding the supercoiled bacterial DNA, a necessary step for replication. uobabylon.edu.iq Inhibitors targeting this enzyme prevent the DNA from unwinding and duplicating. uobabylon.edu.iq Similarly, blocking RNA polymerase prevents the transcription of DNA into RNA, halting protein synthesis. uobabylon.edu.iq Although the specific action of this compound on these enzymes is not yet fully detailed, the broad antimicrobial activity of related lichen metabolites suggests that interference with nucleic acid synthesis is a potential mechanism of action. doi.org

Antioxidant Properties in Lichen Extracts Containing this compound

Lichen extracts, particularly those containing phenolic compounds like this compound, have demonstrated notable antioxidant properties. sciforum.netunram.ac.idnih.gov These properties are largely attributed to the ability of these compounds to scavenge free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. nih.gov The antioxidant capacity of these extracts is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. sciforum.netresearchgate.net

Research on various lichen species has consistently shown a correlation between the concentration of phenolic compounds and antioxidant activity. unram.ac.idnih.gov For instance, studies on Parmelia species, which are known to contain this compound among other metabolites, have revealed moderate-to-high antioxidant activity in their extracts. sciforum.net The effectiveness of these extracts is often compared to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov

The antioxidant mechanism of phenolic compounds involves donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. unram.ac.id The chemical structure of these compounds, including the number and position of hydroxyl groups, plays a significant role in their antioxidant potential. doi.org

Below is a table summarizing the antioxidant activity found in extracts of various lichen species, some of which are known to produce this compound. The activity is often expressed as the IC50 value, which represents the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity.

Lichen SpeciesExtract TypeAntioxidant AssayFindingReference
Parmotrema hypotropumMethanol (B129727)DPPHStrongest activity (IC50 = 42.32 µg/mL) unram.ac.id
Letharia vulpinaMethanolDPPHStrong activity (IC50 = 59.97 µg/mL) unram.ac.id
Cladonia rapiiMethanolDPPHStrong activity (IC50 = 63.52 µg/mL) unram.ac.id
Lasallia pustulataAcetone (B3395972)DPPH90.93% inhibition nih.gov
Hypogymnia physodesMethanolDPPH73.18% inhibition nih.gov
Tephromela atraMethanolDPPHSignificant antioxidant activity biorxiv.org

This table is interactive. Click on the headers to sort the data.

These findings underscore the potential of lichen extracts containing this compound and other phenolic compounds as natural sources of antioxidants. unram.ac.idbiorxiv.org

Preclinical Studies in Non-Human Models (Conceptual Framework)

The evaluation of new antimicrobial agents like this compound necessitates a structured preclinical testing phase using non-human models before any consideration for human trials. creative-diagnostics.comasm.org This conceptual framework outlines the critical steps and considerations for such investigations.

The selection of an appropriate animal model is a crucial first step and must be a thoughtful, well-defined process. nih.govresearchgate.net The primary goal is to use a model that mimics the human infectious disease process as closely as possible, allowing for the translation of scientific data. nih.govbohrium.comresearchgate.net

Species Selection: Mice and rats are frequently the species of choice for initial preclinical efficacy studies due to their low cost, ease of handling, well-characterized immune systems, and the availability of genetically modified strains. bohrium.comnih.gov For certain studies, other species like rabbits, guinea pigs, or even non-human primates may be selected if they better replicate the specific human disease pathophysiology. creative-diagnostics.comnih.gov Ideally, at least two species should be used to compare results and increase confidence in the biological response. nih.gov

Model Selection: The choice of the infection model depends on the intended clinical application of the antimicrobial agent. bohrium.comnih.gov Common models include:

Thigh Infection Model: Often used for studying the efficacy of antibacterials against localized infections. bohrium.comcreative-diagnostics.comtheraindx.com

Pneumonia/Lung Infection Model: Used for agents targeting respiratory tract infections. bohrium.comnih.govcreative-diagnostics.com

Sepsis Model: To evaluate drugs for systemic infections. bohrium.com

Other Models: Urinary tract, skin and soft tissue, and endocarditis models are also utilized depending on the research objectives. bohrium.comcreative-diagnostics.com

The choice between immunocompetent and immunocompromised (e.g., neutropenic) models is also critical. bohrium.comcreative-diagnostics.com Immunocompromised models help to assess the direct antimicrobial effect of the compound in the absence of a robust host immune response. theraindx.com

Careful methodological design is essential for generating reliable and reproducible preclinical data for natural products, which can be complex mixtures. nih.gov

Dose Selection: Dose levels should be chosen to establish a dose-response relationship, identifying both a toxic dose and a no-observed-adverse-effect-level (NOAEL). fda.gov Initial doses can be informed by in vitro data (e.g., Minimum Inhibitory Concentration - MIC) and single-dose toxicity studies. fda.govnih.gov Dose fractionation studies, where the same total dose is administered using different schedules, are performed to determine which pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., Cmax/MIC, AUC24/MIC, or %T>MIC) best predicts efficacy. theraindx.com

Route of Administration: The route of administration in animal models should, whenever possible, mirror the intended clinical route (e.g., oral, intravenous). fda.govjpiamr.eu However, modifications may be necessary due to factors like bioavailability or the animal's physiology. fda.gov For example, intravenous administration might be used to bypass poor oral absorption in early studies. The formulation of the natural product is also a key consideration, as it can affect dissolution and absorption. nih.gov

The evaluation of a compound's effect in an animal model involves measuring its impact on both the pathogen and the host. theraindx.comfrontiersin.org

Pharmacokinetic (PK) Analysis: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. creative-diagnostics.com Blood and tissue samples are collected over time to determine key parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC). theraindx.com

Pharmacodynamic (PD) Analysis: This assesses the effect of the drug on the body, specifically its antimicrobial activity in vivo. frontiersin.org The primary endpoint is often the reduction in bacterial load (measured in colony-forming units, or CFU) in the target tissue (e.g., thigh, lung) over a specific period, typically 24 hours, compared to an untreated control group. creative-diagnostics.com Animal survival rates can also be a key endpoint in more severe infection models. creative-diagnostics.com

PK/PD Integration: The ultimate goal is to integrate PK and PD data to determine the target exposure level required for efficacy. bohrium.comoup.com This PK/PD target, derived from animal models, is a critical piece of information used to predict effective dosing regimens for subsequent human clinical trials. nih.govnih.gov

This structured preclinical framework ensures a systematic evaluation of this compound, providing the necessary evidence to support its potential development as a therapeutic agent. asm.orgoup.com

Ecological and Chemotaxonomic Significance of Alectorialic Acid

Role as a Chemotaxonomic Marker in Lichen Classification and Phylogenetics

The chemical composition of lichens, particularly the array of secondary metabolites they produce, has long been recognized as a fundamental component of their taxonomy and systematics. nsf.gov.lk These compounds, often unique to specific lichen groups, provide valuable characters for classification, complementing morphological and anatomical data. nsf.gov.lkgsconlinepress.com Alectorialic acid, a benzyldepside, is a prime example of a compound with significant chemotaxonomic utility. mdpi.com

Diagnostic Utility in Specific Lichen Species Identification

The presence of this compound can be a definitive characteristic for the identification of certain lichen species. cambridge.org For instance, it is the major secondary compound in Usnea viktoriana, primarily located in the soralia, making its detection a key diagnostic feature. cambridge.org In fact, for a large percentage of specimens of this species, the C+ and KC+ red reactions of the soralia, which indicate the presence of this compound, are unambiguous for identification. cambridge.org An interesting historical observation is that the paper of herbarium envelopes containing specimens with this compound can turn reddish over time, further signaling its presence. cambridge.org

Similarly, in the genus Lepraria, this compound is a key chemical marker. Lepraria eburnea is characterized by its leprose thallus and the production of this compound, often accompanied by barbatic acid. pbsociety.org.pl While Lepraria neglecta also produces this compound, it can be distinguished by its different morphology and habitat preferences. pbsociety.org.pl The presence of this compound also helps to differentiate L. eburnea from morphologically similar species like L. incana and L. lobificans, which lack this compound. pbsociety.org.pl

The compound is also a diagnostic marker for the newly described species Micarea alectorialica, distinguishing it from other species within the genus. cambridge.org Its rarity in the genus Micarea, being found in only a few species, enhances its diagnostic value. cambridge.org Furthermore, this compound is used to distinguish Fuscidea muskeg from other species in the genus Fuscidea that have similar ascospore characteristics but different chemical profiles. diva-portal.org

The following table summarizes lichen species where this compound serves as a key diagnostic marker:

GenusSpeciesDiagnostic Significance of this compound
UsneaU. viktorianaMajor secondary compound, C+ and KC+ red reaction in soralia is diagnostic. cambridge.org
LeprariaL. eburneaKey chemical marker, distinguishes it from morphologically similar species. pbsociety.org.pl
MicareaM. alectorialicaDiagnostic for this newly described species. cambridge.org
FuscideaF. muskegDistinguishes it from other species with similar ascospores but different chemistry. diva-portal.org

Integration with Morphological and Molecular Phylogenetic Analyses

While chemotaxonomy provides crucial data, modern lichen systematics relies on an integrative approach, combining chemical data with morphological and molecular phylogenetic analyses for a more robust understanding of evolutionary relationships. gsconlinepress.comnih.gov The distribution of secondary metabolites like this compound can be mapped onto phylogenetic trees to understand their evolutionary significance.

In the case of Usnea viktoriana, its distinction as a species is supported by both its unique chemistry (presence of this compound) and molecular analysis. cambridge.org Similarly, the segregation of the genus Gowardia from Alectoria was based on a combination of factors including cortical chemistry (usnic acid in Gowardia vs. This compound in Alectoria), morphology, habitat ecology, and phylogenetic data. botany.pl

The study of the Pertusaria and Varicellaria genera, which contain lecanoric acid, demonstrates how chemical markers, when combined with molecular data from multiple genes (mtSSU, nuLSU rDNA, RPB1, and MCM7), can lead to revised generic circumscriptions. pensoft.net This integrative approach helps to resolve polyphyletic genera and establish more natural classifications. pensoft.net The use of multiple datasets, including chemical profiles, is essential for accurately delimiting species, especially in complex groups where morphological characters alone may be misleading. nih.gov

Ecological Roles of this compound in Lichen Ecosystems

Lichen secondary metabolites are not merely taxonomic curiosities; they play significant roles in the survival and ecological success of lichens. nsf.gov.lk These compounds can mediate interactions with the environment and other organisms, influencing community structure and ecosystem processes. frontiersin.org

Contribution to Symbiotic Interactions and Species Co-existence

The production of secondary metabolites is a key aspect of the lichen symbiosis, with the fungal partner synthesizing these compounds. frontiersin.org These substances can create a protective chemical environment for the photobiont, shielding it from various stresses. frontiersin.org While direct studies on this compound's role in symbiotic interactions are limited, the general functions of lichen phenolics suggest potential roles.

Secondary metabolites can act as allelochemicals, influencing the balance between the mycobiont and photobiont. mdpi.com They can also play a role in inter-species competition, potentially inhibiting the growth of other lichens or microorganisms, thereby contributing to species co-existence within a habitat.

Influence on Decomposition Processes and Nutrient Cycling

Lichen secondary compounds can have significant "after-life" effects, influencing decomposition rates and nutrient cycling in ecosystems where lichens are abundant. slu.se Phenolic compounds, including depsides like this compound, can inhibit the activity of decomposer organisms and immobilize nitrogen through protein complexation. slu.se This can slow down the decomposition of lichen litter and affect the availability of nutrients in the soil. slu.serangelandsgateway.org

The decomposition of forest litter, a process that releases organic acids, can alter soil pH and mobilize nutrients and heavy metals. mdpi.com Lichen-derived acids contribute to this chemical weathering of substrates, a process that leads to soil formation. nsf.gov.lk The specific impact of this compound on these processes would depend on its concentration in the lichen thallus and its chemical properties. The reduction of such compounds can increase decomposition rates. researchgate.net

The following table outlines the potential influences of lichen secondary metabolites, including this compound, on ecosystem processes:

Ecosystem ProcessPotential Influence of Lichen Secondary Metabolites
DecompositionInhibition of decomposer organisms, slowing of litter breakdown. slu.seresearchgate.net
Nutrient CyclingImmobilization of nitrogen, influence on nutrient availability. slu.serangelandsgateway.org
Soil FormationContribution to chemical weathering of rock substrates. nsf.gov.lk

Potential Adaptive Benefits in Environmental Niches

The production of a diverse array of secondary metabolites is a key adaptation that allows lichens to thrive in a wide range of environments, including some of the most extreme on Earth. frontiersin.orgnih.gov These compounds can provide protection against various abiotic and biotic stressors.

Lichen phenolics are known to have photoprotective roles, screening out harmful UV radiation and excess light. nsf.gov.lkslu.se While usnic acid and atranorin (B1665829) are well-studied in this regard, other phenolics likely contribute to a lichen's ability to tolerate high light environments. slu.se The production of carbon-based secondary compounds can be influenced by environmental conditions, suggesting a flexible adaptive response. cdnsciencepub.comscholaris.ca For example, in nutrient-poor conditions, carbon may be allocated to the production of these protective compounds rather than to growth. cdnsciencepub.comscholaris.ca This "carbon-nutrient balance hypothesis" suggests that the synthesis of compounds like this compound could be an adaptive strategy in specific nutrient-limited niches. cdnsciencepub.comscholaris.ca

Emerging Research Avenues and Future Perspectives for Alectorialic Acid

In-depth Elucidation of Molecular Mechanisms of Biological Action

Current knowledge regarding the bioactivity of alectorialic acid is primarily based on in vitro screenings that have identified its cytotoxic and antiviral properties. mdpi.comdokumen.pub this compound isolated from Alectoria nigricans has shown activity against respiratory syncytial virus (RSV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2). dokumen.pub Furthermore, extracts from Anamylopsora pakistanica, containing this compound as a major constituent, have demonstrated dose- and time-dependent cytotoxicity against several human cancer cell lines. mdpi.comresearchgate.net

However, the specific molecular pathways and protein targets through which this compound exerts these effects remain largely unknown. Future research must move beyond preliminary screenings to a more profound, mechanistic understanding. A key avenue of investigation will be to determine if this compound, like other lichen compounds, induces apoptosis in cancer cells and to identify the signaling cascades involved. tci-thaijo.orgtandfonline.com For instance, studies on the related lichen metabolite usnic acid have shown it can induce hepatotoxicity by uncoupling the mitochondrial electron transport chain and up-regulating genes associated with fatty acid oxidation and the Krebs cycle. researchgate.net Similar investigations into this compound's effect on mitochondrial function and apoptosis-related protein expression (e.g., Bcl-2 family proteins) in cancer cells are warranted.

Advanced molecular biology and bioinformatics tools will be crucial in this endeavor. Techniques such as target fishing, which uses computational docking to predict interactions between a small molecule and a library of known protein structures, could identify hypothetical protein targets for this compound. scielo.br This approach can provide initial leads on which signaling pathways might be affected, such as the MAPK or NF-κB pathways, which are known to be vital anti-inflammatory and cancer-related targets. mdpi.comcusabio.com Subsequent validation through in vitro and in vivo models would be necessary to confirm these interactions and elucidate the complete mechanism of action, transforming our understanding from "what it does" to "how it works".

Reported Biological ActivityLichen SourceAffected Cell Lines/VirusesReference
CytotoxicityAnamylopsora pakistanicaHeLa, HCT116, MDA-MB-231 mdpi.com
AntiviralAlectoria nigricansRSV, HSV-1, HSV-2 dokumen.pub

Design and Synthesis of Novel this compound Derivatives with Targeted Bioactivity

The native structure of this compound provides a foundation for its observed bioactivities, but its potential could be significantly enhanced through medicinal chemistry. The design and synthesis of novel derivatives offer a promising strategy to improve potency, selectivity, and pharmacokinetic properties. The total synthesis of methyl alectorialate has already been achieved, demonstrating that the core scaffold is accessible for chemical modification. researchgate.net

Future work should focus on structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the this compound backbone—such as the hydroxyl, carboxyl, and methyl groups—researchers can identify which parts of the molecule are essential for its biological effects. For example, strategies used for other natural products, like creating new derivatives of alepterolic acid via click chemistry or synthesizing novel hydroxamic acid derivatives, could be adapted for this compound. shd-pub.org.rsscienceopen.com This could involve creating a library of ester, ether, or amide derivatives to probe interactions with biological targets. nrfhh.com

The goal is to develop derivatives with targeted bioactivity. For instance, if the primary mechanism of anticancer action is identified, derivatives could be designed to optimize interactions with the specific target protein, potentially increasing efficacy while reducing off-target effects. rsc.org This approach transforms a natural product from a mere lead compound into a tailored therapeutic candidate, bridging the gap between natural discovery and rational drug design. ijprajournal.com

Application of Advanced Biotechnological Approaches for Metabolite Production

A significant bottleneck in the development of lichen-based pharmaceuticals is the challenge of obtaining a sustainable supply of the active compounds. nih.govnih.gov Lichens are slow-growing organisms, and harvesting them from the wild is often not ecologically or commercially viable. nih.gov this compound production is currently limited to extraction from lichen thalli, such as Bryoria capillaris and Alectoria nigricans. dokumen.pubresearchgate.net

Advanced biotechnology offers several pathways to overcome this limitation. mdpi.com One promising approach is the in vitro culture of the lichen's fungal partner (mycobiont), which is primarily responsible for producing secondary metabolites like this compound. tandfonline.com Optimizing culture conditions, including nutrient media, pH, and temperature, can enhance the growth of the mycobiont and the production of target compounds. mdpi.compurdue.edu Fermentation in bioreactors represents a scalable version of this process, allowing for controlled, large-scale production without environmental harvesting. ika.comsusupport.com

An even more advanced strategy is heterologous expression. nih.gov This involves identifying the biosynthetic gene cluster (BGC) responsible for producing this compound in the lichen mycobiont and transferring it into a fast-growing, easily cultivable host organism like the yeast Saccharomyces cerevisiae or the fungus Aspergillus niger. frontiersin.orgmdpi.com This method has been successfully used to produce other lichen depsides, such as lecanoric acid, and offers a route to a sustainable, high-yield supply of this compound, completely decoupled from the slow-growing lichen. frontiersin.org However, this first requires the identification of the specific polyketide synthase (PKS) genes that code for this compound biosynthesis.

Production MethodDescriptionAdvantagesChallenges for this compound
Wild HarvestingCollection of lichen thalli from their natural habitat.Direct source of the natural compound.Slow growth, ecologically unsustainable, low yield. nih.gov
Mycobiont Culture/FermentationGrowing the isolated fungal partner of the lichen in a controlled lab environment. mdpi.comScalable, avoids environmental impact, potential for yield optimization. purdue.eduRequires successful isolation and culture of the specific mycobiont; production can be inconsistent. mdpi.com
Heterologous ExpressionTransferring the biosynthetic genes into a host microbe (e.g., yeast, bacteria) for production. frontiersin.orgHigh yield, sustainable, rapid production, independent of lichen symbiosis. nih.govRequires identification and characterization of the this compound biosynthetic gene cluster. nih.gov

Integration of Multi-Omics Approaches in Lichen Metabolite Research

The key to unlocking advanced biotechnological production and fully understanding the biological role of this compound lies in the integration of multi-omics technologies. frontiersin.org These approaches provide a holistic view of the lichen's biological systems, from its genetic blueprint to its metabolic output. tci-thaijo.orgresearchgate.net

Genomics: Sequencing the genome of the lichen mycobiont that produces this compound is the first and most critical step. mdpi.com Using bioinformatics tools like antiSMASH, researchers can mine the genome to find putative BGCs, specifically looking for the non-reducing polyketide synthase (NR-PKS) genes that are known to produce depsides. nih.govfrontiersin.org This genome-guided approach has been instrumental in linking other lichen metabolites, such as atranorin (B1665829) and gyrophoric acid, to their corresponding genes. frontiersin.org

Transcriptomics: This technology analyzes the RNA transcripts in a cell, revealing which genes are actively being expressed under certain conditions. By comparing the transcriptomes of this compound-producing lichens under different environmental stresses, researchers could identify when the BGC for this compound is "turned on," providing clues about its natural function and regulation. frontiersin.org

Proteomics: The study of all proteins within the lichen symbiosis can identify the actual enzymes—the products of the genes—that are present. This can confirm that the enzymes encoded by the putative BGC are indeed being produced. frontiersin.org

Metabolomics: This involves the comprehensive analysis of all metabolites present in the lichen. researchgate.net By correlating the presence and concentration of this compound with specific gene expression patterns (transcriptomics) and enzyme levels (proteomics), the link between gene, enzyme, and final product can be definitively established. frontiersin.org

The integration of these omics fields creates a powerful pipeline for discovery. frontiersin.org For this compound, this systems biology approach is the most promising path to identifying its BGC, understanding its regulation, and ultimately enabling its heterologous production. frontiersin.org

Omics TechnologyFocus of StudyApplication for this compound ResearchReference
GenomicsDNA; the complete genetic blueprint.Identify the biosynthetic gene cluster (BGC) encoding the enzymes for this compound synthesis. nih.gov
TranscriptomicsRNA; expressed genes.Understand the regulatory conditions under which the this compound BGC is activated. frontiersin.org
ProteomicsProteins; the functional machinery.Confirm the presence and activity of the biosynthetic enzymes. frontiersin.org
MetabolomicsMetabolites; the chemical products.Correlate gene expression with the final production of this compound to validate the biosynthetic pathway. researchgate.netfrontiersin.org

Broader Implications for Natural Product Discovery and Development

The focused effort to advance research on this compound carries implications that extend far beyond this single compound. Lichens represent a vast, yet largely unexplored, source of unique secondary metabolites with significant pharmaceutical potential. nih.govtandfonline.com However, many of these compounds face the same hurdles as this compound: obscure mechanisms of action and unsustainable supply chains. researchgate.netnih.gov

Successfully applying a modern research pipeline—from mechanistic elucidation and derivative synthesis to omics-driven gene discovery and biotechnological production—to this compound would create a valuable template. It would demonstrate how to systematically tackle the challenges associated with developing lichen-derived natural products. ijprajournal.com

Furthermore, genomic studies of lichens consistently reveal that the number of BGCs is far greater than the number of known metabolites, suggesting that many "silent" or cryptic gene clusters exist that are not expressed under normal conditions. nih.govfrontiersin.org The tools and knowledge gained from studying the this compound BGC could be used to activate these silent clusters, potentially uncovering entirely new molecules with novel bioactivities. This positions lichen research at the forefront of natural product discovery, with the potential to yield a new generation of drugs derived from these unique symbiotic organisms. mdpi.comispub.com

Q & A

Q. What are the validated spectroscopic techniques for characterizing Alectorialic acid’s molecular structure?

To confirm the structure of this compound (C₁₈H₁₆O₉), researchers should employ a combination of NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. NMR is critical for identifying functional groups and spatial arrangements, while HRMS validates the molecular formula (exact mass: 376.079 g/mol). IR spectroscopy helps detect hydroxyl (O-H) and carbonyl (C=O) groups, aligning with its hydrogen bond donor/acceptor counts (5 and 9, respectively) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include reaction conditions (temperature, solvents, catalysts), purification methods (e.g., HPLC or column chromatography), and characterization data (melting points, spectral peaks). Referencing established guidelines for chemical synthesis in journals like the Beilstein Journal of Organic Chemistry ensures transparency. For example, describing the esterification step (evident in its SMILES notation) and validating purity (>95% via HPLC) are essential .

Q. What are the key challenges in isolating this compound from natural sources?

Isolation requires optimizing extraction solvents (e.g., methanol/water mixtures) and chromatographic techniques to separate it from structurally similar phenolic compounds. Researchers should report yields, purity metrics, and comparative spectral data against synthetic standards to address variability in natural product chemistry .

Q. Which computational tools are suitable for predicting this compound’s physicochemical properties?

Tools like Gaussian (for DFT calculations) or SwissADME can predict logP, solubility, and topological polar surface area (162 Ų). These align with its hydrogen-bonding capacity and molecular weight (376.31 g/mol), aiding in hypothesizing bioavailability or reactivity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be reconciled?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Researchers should conduct meta-analyses comparing methodologies, validate results using orthogonal assays (e.g., enzymatic vs. cell-based), and report detailed protocols (e.g., IC₅₀ calculations) to identify confounding variables .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Use multi-omics approaches (transcriptomics/proteomics) paired with knock-out models to identify molecular targets. Dose-response studies and time-course experiments can differentiate primary effects from secondary responses. Ensure statistical power by predefining sample sizes and controls to mitigate false positives .

Q. How do stereochemical variations impact this compound’s reactivity, and what methods validate these effects?

Despite its lack of chiral centers (0 stereoisomers per ), ester group conformations may influence reactivity. Molecular dynamics simulations (e.g., using GROMACS) and X-ray crystallography can elucidate spatial arrangements. Comparative kinetics studies under varying pH/temperatures further probe stability .

Q. What strategies address the low solubility of this compound in aqueous systems for in vivo studies?

Formulation approaches include nano-encapsulation, co-solvent systems (e.g., DMSO/PEG), or derivatization (e.g., prodrugs). Validate solubility enhancements via phase solubility diagrams and in vitro release assays, ensuring compatibility with biological models .

Q. How can researchers resolve spectral overlaps in this compound when analyzing complex mixtures?

Advanced chromatographic techniques (UHPLC coupled with tandem MS) or 2D-NMR (e.g., HSQC, HMBC) improve peak resolution. Deconvolution software (e.g., MZmine) aids in distinguishing co-eluting compounds, particularly in natural extracts .

Q. What methodologies quantify this compound’s interaction with plasma proteins for pharmacokinetic modeling?

Equilibrium dialysis or surface plasmon resonance (SPR) assays measure binding affinity (Kd). Coupled with LC-MS quantification, these methods inform dose adjustments and predict drug-drug interactions .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous cell populations?

Use mixed-effects models to account for inter-cell variability. Normalize data to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. What frameworks assess the environmental stability of this compound in ecotoxicology studies?

Conduct accelerated degradation studies under varied pH, UV exposure, and microbial activity. Use QSAR models to predict breakdown products and HPLC-MS to quantify degradation kinetics. Align with OECD guidelines for environmental risk assessment .

Ethical & Methodological Rigor

Q. How can researchers mitigate bias in reporting this compound’s therapeutic potential?

Pre-register study designs (e.g., on ClinicalTrials.gov ), use blinded data analysis, and disclose all conflicts of interest. Include negative results in publications to avoid publication bias .

Q. What criteria validate the authenticity of this compound samples in multi-institutional collaborations?

Share raw spectral data (NMR, MS) via repositories like Zenodo. Cross-validate samples using third-party labs and reference standards. Document batch-specific purity and storage conditions .

Q. How should contradictory computational vs. experimental data on this compound’s reactivity be addressed?

Re-examine force field parameters in simulations and validate with experimental kinetics. Use sensitivity analyses to identify model limitations. Publish divergent findings with transparent discussions on potential error sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.